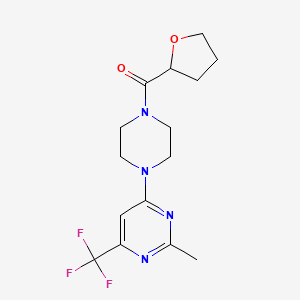

(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone

説明

特性

IUPAC Name |

[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-(oxolan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N4O2/c1-10-19-12(15(16,17)18)9-13(20-10)21-4-6-22(7-5-21)14(23)11-3-2-8-24-11/h9,11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUNJMHGNKTFPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3CCCO3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone, also known by its CAS number 2034412-44-5, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 417.4 g/mol. The structure includes a piperazine ring, a pyrimidine moiety, and a tetrahydrofuran group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H18F3N7O |

| Molecular Weight | 417.4 g/mol |

| CAS Number | 2034412-44-5 |

Research indicates that compounds containing piperazine and pyrimidine derivatives often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, which is crucial for drug design.

- Antimicrobial Activity : Studies have shown that similar compounds can inhibit bacterial growth by targeting DNA synthesis or disrupting cell membrane integrity.

- Anticancer Properties : The ability to induce apoptosis in cancer cells has been documented for related structures, potentially through the inhibition of key proteins involved in cell survival pathways.

Antimicrobial Activity

A study published in MDPI highlighted the synthesis of novel antimicrobial agents based on similar pyrimidine structures. These compounds demonstrated efficacy against multidrug-resistant strains of bacteria and fungi, suggesting that the target compound may also possess similar properties .

Anticancer Activity

In another investigation, the compound's structural analogs were assessed for their ability to induce ferroptosis in cancer cells. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The electrophilic nature of the compound allows it to interact with thiol-containing proteins such as GPX4, leading to increased oxidative stress in cancer cells .

Table of Biological Activities

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its trifluoromethyl-pyrimidine core and tetrahydrofuran-based methanone. Below is a comparison with structurally related compounds:

Key Comparative Insights

Pyrimidine Substitutions: The trifluoromethyl group (-CF₃) in the target compound enhances electron-withdrawing effects and lipophilicity compared to the nitro group (-NO₂) in Compound 6N and the pyrazole in the analog from . This likely improves metabolic stability and target binding . The methyl group (-CH₃) at position 2 of the pyrimidine is conserved across analogs, suggesting its role in maintaining aromaticity and steric compatibility .

Heterocyclic Linkers: The tetrahydrofuran-2-yl methanone in the target compound offers moderate polarity, balancing solubility and membrane permeability.

Biological Activity: Compound 6N demonstrates antifungal and anticancer activity, attributed to its nitro-phenyl group’s electrophilic reactivity. The target compound’s -CF₃ group may confer similar bioactivity with reduced toxicity due to greater stability .

Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | Compound 6N | Analog |

|---|---|---|---|

| LogP (lipophilicity) | ~2.1 (estimated) | 1.8 | ~2.5 |

| Water Solubility | Moderate | High | Low |

| Metabolic Stability | High (due to -CF₃) | Moderate | High |

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The trifluoromethyl group’s electronegativity and steric bulk may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors like imatinib .

- Thermodynamic Stability : The tetrahydrofuran moiety’s rigid structure likely reduces conformational entropy, improving target affinity compared to flexible alkyl chains .

- Synthetic Feasibility : The compound’s synthesis would require multi-step coupling of pyrimidine, piperazine, and tetrahydrofuran precursors, similar to methods used for Compound 6N .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。